molecular formula C9H9Cl2NO2 B3093269 2,6-Dichloro-D-Phenylalanine CAS No. 1241684-03-6

2,6-Dichloro-D-Phenylalanine

Cat. No.: B3093269
CAS No.: 1241684-03-6
M. Wt: 234.08 g/mol
InChI Key: LWFYNRYRKMEIIJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-D-Phenylalanine is an organic compound characterized by the presence of two chlorine atoms attached to the phenylalanine structure. It is a white to off-white crystalline solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-D-Phenylalanine typically involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions. The process includes the use of sodium or potassium carbonate and a quaternary ammonium salt type phase transfer catalyst . This method is efficient, offering high yield and low environmental impact.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chlorine and other halogens.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed.

Major Products: The major products formed from these reactions include various chlorinated derivatives and quinones .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-D-Phenylalanine stands out due to its dual chlorine substitution, which imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in research and industrial applications where specific chemical properties are required.

Properties

IUPAC Name

(2R)-2-amino-3-(2,6-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-D-Phenylalanine
Reactant of Route 2
2,6-Dichloro-D-Phenylalanine
Reactant of Route 3
2,6-Dichloro-D-Phenylalanine
Reactant of Route 4
2,6-Dichloro-D-Phenylalanine
Reactant of Route 5
2,6-Dichloro-D-Phenylalanine
Reactant of Route 6
2,6-Dichloro-D-Phenylalanine

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